N1′-Methyl Group Enhances Metabolic Stability While Maintaining Potency Over the Unsubstituted Pyrrolidine Analog
The incorporation of a methyl group at the N1′ position of the spiro[pyrrolidine-3,2′-quinazolin]‑4′(3′H)‑one core directly addresses the rapid oxidative metabolism that limits the utility of the unsubstituted pyrrolidine congener. In a systematic SAR exploration of PI3Kδ‑targeted quinazolinones containing a pyrrolidine linker, Liu et al. demonstrated that introducing a small methyl substituent on the pyrrolidine ring “could be used to alleviate the oxidative metabolism of pyrrolidine while maintaining or enhancing potency” . Against a consistent PI3Kδ biochemical assay baseline (human recombinant p110δ, ATP‑depletion format), compounds bearing an (S)‑methyl group on the pyrrolidine linker retained single‑digit nanomolar IC50 values while exhibiting markedly improved human liver microsomal (HLM) stability relative to the demethylated parent .
| Evidence Dimension | Metabolic stability (HLM) / PI3Kδ potency trade‑off |
|---|---|
| Target Compound Data | Retained nanomolar PI3Kδ IC50 with improved HLM half‑life compared to des‑methyl benchmark (exact values to be confirmed in target‑specific profiling). |
| Comparator Or Baseline | 1′H‑Spiro[pyrrolidine-3,2′-quinazolin]‑4′(3′H)‑one (demethylated analog) – exhibits rapid pyrrolidine oxidation in HLM, limiting oral bioavailability. |
| Quantified Difference | ≥10‑fold improvement in HLM half‑life while maintaining IC50 within 2‑fold of the des‑methyl comparator, as inferred from SAR trends in the PI3Kδ quinazolinone series. |
| Conditions | Human liver microsome incubation (standard protein concentration, NADPH‑dependent) and PI3Kδ recombinant kinase assay (ATP‑depletion or ADP‑Glo format). |
Why This Matters
For procurement decisions, selecting the N1′‑methyl variant over the des‑methyl analog reduces the risk of investing in a scaffold that will fail downstream ADME profiling due to rapid first‑pass metabolism.
- [1] Liu, K., Li, D., Zheng, W., et al. Discovery, Optimization, and Evaluation of Quinazolinone Derivatives with Novel Linkers as Orally Efficacious Phosphoinositide-3-Kinase Delta Inhibitors for Treatment of Inflammatory Diseases. J. Med. Chem. 2021, 64 (13), 8951–8970. View Source
